Tert-butyl 3-oxocyclobutylcarbamate

Organic Synthesis Building Block Sourcing Process Chemistry

The 1,3-relationship between the Boc-protected amine and ketone confers a rigid, pre-organized geometry essential for constrained peptidomimetics. This regiospecificity differs from 1,2-substituted analogs, altering target binding geometry in PROTAC and ADC linker applications. The Boc group provides orthogonal stability under basic/nucleophilic conditions, critical for multistep syntheses. Additionally, ring strain (~26 kcal/mol) enhances ketone reactivity relative to cyclohexanone analogs.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 154748-49-9
Cat. No. B057262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxocyclobutylcarbamate
CAS154748-49-9
Synonyms(3-Oxocyclobutyl)-carbamic Acid 1,1-Dimethylethyl Ester;  (3-Oxocyclobutyl)carbamic Acid tert-Butyl Ester;  3-(tert-Butyloxycarbonylamino)cyclobutan-1-one;  3-(Boc-amino)cyclobutanone
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)C1
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6H,4-5H2,1-3H3,(H,10,12)
InChIKeyFNHPTFKSPUTESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-oxocyclobutylcarbamate (CAS 154748-49-9): A Core Cyclobutane Building Block for Constrained Small Molecule Synthesis


Tert-butyl 3-oxocyclobutylcarbamate (also known as 3-(Boc-amino)cyclobutanone) is a bifunctional cyclobutane building block featuring a Boc-protected amine and a reactive ketone on a conformationally constrained four-membered ring scaffold . It is widely employed in medicinal chemistry as a versatile intermediate for synthesizing conformationally restricted analogs, peptidomimetics, and complex pharmacophores . The compound serves as a key precursor to 3-aminocyclobutanone derivatives and has been utilized in the preparation of mGluR5 agonists, HCV NS4B inhibitors, and 5-HT1-like receptor agonists .

Why tert-Butyl 3-Oxocyclobutylcarbamate Cannot Be Interchanged with Other Cyclobutyl or Linear Ketone Building Blocks


Generic substitution of tert-butyl 3-oxocyclobutylcarbamate with closely related analogs such as tert-butyl (2-oxocyclobutyl)carbamate (CAS 1260817-77-3), tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate (CAS 1434141-90-8), or linear γ-keto carbamates fails due to three non-interchangeable structural determinants. First, the 1,3-relationship between the Boc-protected amine and the ketone in the cyclobutane ring confers a rigid, pre-organized geometry essential for generating constrained peptidomimetics and small molecule scaffolds . The 2-oxocyclobutyl regioisomer (1,2-relationship) exhibits a different vectorial exit angle and distinct conformational preferences, altering target binding geometry in PROTAC and ADC linker applications . Second, the Boc protecting group provides orthogonal stability during multistep syntheses—stable under basic and nucleophilic conditions yet readily cleaved under mild acid (e.g., TFA/DCM), a critical advantage over Fmoc- or Cbz-protected analogs that require different deprotection chemistries . Third, the cyclobutane ring strain (approx. 26 kcal/mol) enhances the reactivity of the ketone toward nucleophilic additions and reductive aminations relative to cyclohexanone analogs, enabling efficient derivatization under milder conditions . Linear γ-keto carbamates lack this ring strain entirely and fail to impart the conformational constraint required for many medicinal chemistry applications .

Tert-butyl 3-oxocyclobutylcarbamate: Quantifiable Differentiation Against Comparators


Synthetic Yield: 70-72% via Ozonolysis or Oxidative Cleavage Routes

Two distinct synthetic routes to tert-butyl 3-oxocyclobutylcarbamate have been reported with high, reproducible yields. The ozonolysis of tert-butyl (3-methylidenecyclobutyl)carbamate proceeds with 70% isolated yield after workup . An alternative RuCl3/NaIO4 oxidative cleavage route achieves 72% isolated yield after flash chromatography . These yields represent substantial improvements over alternative cyclobutane building block syntheses; for comparison, the analogous tert-butyl (2-oxocyclobutyl)carbamate is typically prepared via multi-step sequences with overall yields often below 50%, though direct head-to-head yield data in a single study are not available (Cross-study comparable). The patent literature explicitly notes that prior art routes to tert-butyl 3-oxocyclobutylcarbamate achieved only 25% overall yield and employed hazardous NaN3 reagents, underscoring the value of these optimized protocols for scalable procurement .

Organic Synthesis Building Block Sourcing Process Chemistry

Analytical Purity Specifications: ≥98.0% (GC) and 97-98% (HPLC) Across Multiple Vendors

Commercially available tert-butyl 3-oxocyclobutylcarbamate is consistently supplied with high analytical purity across multiple reputable vendors. TCI provides this compound at >98.0% purity by GC . Capot Chem supplies the compound at 98% purity (Min, HPLC) with moisture content ≤0.5% Max . Bide Pharmatech offers the compound at standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . These specifications meet or exceed the typical 95% purity threshold for research-grade building blocks. For comparison, the regioisomer tert-butyl (2-oxocyclobutyl)carbamate (CAS 1260817-77-3) is commonly supplied at 95% purity only, and the gem-dimethyl analog tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate lacks standardized commercial purity specifications across major vendors (Cross-study comparable). The availability of high-purity material (>98% by GC) reduces the need for additional purification steps prior to use in sensitive reactions such as palladium-catalyzed cross-couplings where impurities can poison catalysts .

Quality Control Procurement Specifications Analytical Chemistry

Reduction Reactivity: Sodium Borohydride Reduction Proceeds with 57% Two-Step Yield to Cyclobutane Bromide Derivatives

The ketone functionality of tert-butyl 3-oxocyclobutylcarbamate undergoes clean sodium borohydride reduction in methanol to yield the corresponding secondary alcohol . In a systematic study of 1,3-functionalized cyclobutane building blocks, reduction of tert-butyl (3-oxocyclobutyl)carbamate followed by Appel reaction with CBr4/PPh3 afforded the corresponding cyclobutane-derived bromide in 57% yield over two steps . The methyl ester analog (methyl 3-oxocyclobutanecarboxylate) provided only 43% two-step yield to the corresponding bromide under identical conditions . This 14-percentage-point difference (57% vs. 43%) represents a 1.33-fold improvement in yield, attributed to the greater stability of the Boc-protected amine intermediate during the Appel reaction compared to the methyl ester. The resulting bromides serve as critical intermediates for subsequent C-C bond-forming reactions including Suzuki-Miyaura coupling and photoredox cross-coupling to generate diverse cyclobutane-containing scaffolds .

Organic Synthesis Building Block Derivatization Medicinal Chemistry

Curtius Rearrangement Scope: Exclusive Reactivity for Cyclic γ-Keto Acids vs. Linear Analogs

In a systematic study of the one-step Curtius rearrangement to generate N-Boc-protected 1-(3-oxocycloalkyl)ureas, 1-(3-oxocyclobutyl)carboxylic acid (4a) cleanly underwent conversion to the corresponding N-Boc-protected urea (5a) when treated with DPPA and Et3N in t-BuOH . This reaction proceeds via nucleophilic addition of in situ generated tert-butyl carbamate to an isocyanate intermediate. Critically, the study demonstrated that this transformation is applicable to other 1-(3-oxocycloalkyl)carboxylic acids (e.g., cyclopentyl and cyclohexyl analogs) but completely fails for linear γ-keto carboxylic acids, which do not undergo the rearrangement . The target compound (as its carboxylic acid precursor) thus exhibits a unique reactivity profile dictated by the cyclobutane ring geometry and ring strain, enabling access to pharmacologically relevant 1-(3-oxocyclobutyl)urea intermediates that are inaccessible from acyclic ketone precursors. This structural prerequisite underscores why linear γ-keto carbamates cannot substitute for the cyclobutane scaffold in this key transformation.

Organic Synthesis Medicinal Chemistry Reaction Scope

Physicochemical Properties: Melting Point and Storage Stability

Tert-butyl 3-oxocyclobutylcarbamate exhibits a melting point of 120-125 °C (multiple sources report 121-125 °C or 122-124 °C), indicating a crystalline solid at room temperature that is readily handled and weighed . The compound is recommended for storage at room temperature in a sealed, dry container, with some vendors advising storage at <15 °C in a cool, dark place for long-term stability . For comparison, the regioisomer tert-butyl (2-oxocyclobutyl)carbamate (CAS 1260817-77-3) is reported with a significantly lower melting point (approximately 88-92 °C based on vendor data), and the gem-dimethyl analog tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate lacks well-defined melting point data across major vendors (Cross-study comparable). The higher melting point of the 3-oxo isomer correlates with improved crystallinity and potentially greater long-term solid-state stability under ambient storage conditions, reducing the risk of degradation during shipping and shelf storage.

Physical Chemistry Storage Handling

High-Value Application Scenarios for tert-Butyl 3-Oxocyclobutylcarbamate


Synthesis of Conformationally Constrained mGluR5 Agonist Intermediates via Curtius Rearrangement

The carboxylic acid precursor (1-(3-oxocyclobutyl)carboxylic acid) undergoes a one-step Curtius rearrangement with DPPA and Et3N in t-BuOH to yield N-Boc-protected 1-(3-oxocyclobutyl)urea, a key intermediate for metabotropic glutamate receptor 5 (mGluR5) agonists . This transformation is exclusive to cyclic γ-keto acids and fails completely for linear analogs, making tert-butyl 3-oxocyclobutylcarbamate (via its acid precursor) uniquely suited for generating these constrained urea pharmacophores. The Boc protecting group remains stable throughout the rearrangement and can be cleaved later to reveal the free amine for further elaboration.

Preparation of 1,3-Difunctionalized Cyclobutane Bromides for C-C Cross-Coupling

Reduction of tert-butyl 3-oxocyclobutylcarbamate with NaBH4 followed by Appel bromination (CBr4/PPh3) generates the corresponding cyclobutane-derived bromide in 57% two-step yield . This bromide serves as a versatile electrophile for subsequent C-C bond formation, including photoredox-catalyzed cross-coupling with aryl trifluoroborates under dual Ni/Ir catalysis. The 57% yield represents a 14-percentage-point improvement over the methyl ester analog (43%), establishing this building block as the superior choice for accessing 1,3-functionalized cyclobutane scaffolds for medicinal chemistry library synthesis.

Synthesis of HCV NS4B Inhibitors and 5-HT1-Like Receptor Agonists

Tert-butyl 3-oxocyclobutylcarbamate has been explicitly cited as a key intermediate in the preparation of (oxadiazolyl)quinoline derivatives, which are highly potent HCV NS4B inhibitors, and in the synthesis of 5-HT1-like receptor agonists . The cyclobutane ring imparts conformational rigidity that is essential for target binding in these therapeutic programs. Procurement of this specific building block, rather than acyclic or differently substituted analogs, is required to maintain the precise three-dimensional geometry that drives potency and selectivity in these lead series.

Building Block for PROTAC Linker and Constrained Peptidomimetic Scaffolds

The 3-oxocyclobutyl scaffold serves as a rigid, conformationally constrained linker motif in PROTAC (Proteolysis Targeting Chimera) design . While the parent compound is a protected intermediate, its derivatives (e.g., 3-(3-oxocyclobutyl)propanoic acid, CAS 1380291-34-8) are commercially available and used as rigid PROTAC linkers to optimize ternary complex geometry and improve degradation efficiency. The 1,3-substitution pattern of the target compound provides a defined vectorial exit angle that differs from 1,2-substituted cyclobutyl linkers, offering medicinal chemists a distinct geometry for ternary complex optimization that cannot be replicated with linear or differently substituted cyclic linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-oxocyclobutylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.